molecular formula C18H19N3O4 B4196674 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine

1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine

Cat. No. B4196674
M. Wt: 341.4 g/mol
InChI Key: RHBAXCUDWHSNCZ-UHFFFAOYSA-N
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Description

1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine, also known as BNPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNPP belongs to the class of piperazine derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine is not fully understood, but it is believed to involve the interaction of 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine with various cellular components, including proteins and nucleic acids. 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to selectively bind to copper ions, which may be involved in its cytotoxic effects against cancer cells.
Biochemical and Physiological Effects:
1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. Additionally, 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to induce DNA damage and oxidative stress, which may be involved in its cytotoxic effects against cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments include its high purity, stability, and selectivity for copper ions. Additionally, 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been extensively studied and optimized for use in various research applications. However, the limitations of using 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine in lab experiments include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine, including the development of new fluorescent probes for the detection of metal ions and the further optimization of 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine as a potential anticancer agent. Additionally, the mechanism of action of 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine and its interaction with various cellular components should be further investigated to better understand its potential applications in scientific research.

Scientific Research Applications

1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to selectively bind to copper ions, making it a useful tool for the detection of copper ions in biological samples. Additionally, 1-benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine has been shown to exhibit cytotoxic effects against cancer cells, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-15-7-8-16(17(13-15)21(23)24)19-9-11-20(12-10-19)18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBAXCUDWHSNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-4-(4-methoxy-2-nitrophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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